molecular formula C16H11FN4S B294403 6-(3-Fluorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(3-Fluorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B294403
M. Wt: 310.4 g/mol
InChI Key: PCFNDVNNWAXWKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-Fluorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the triazolo-thiadiazole family, which is known for its diverse pharmacological activities.

Scientific Research Applications

6-(3-Fluorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown potential applications in various fields of scientific research. It has been studied for its anticancer, antitumor, antimicrobial, antifungal, and anti-inflammatory activities. This compound has also been investigated for its potential as a diagnostic agent for Alzheimer's disease and as a fluorescent probe for imaging biological systems.

Mechanism of Action

The mechanism of action of 6-(3-Fluorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to exert its pharmacological activities through the modulation of various cellular pathways. For example, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been reported to inhibit the activity of enzymes involved in the biosynthesis of prostaglandins, which are involved in inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been investigated in various in vitro and in vivo studies. This compound has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit antimicrobial and antifungal activities. It has also been reported to have a neuroprotective effect and to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 6-(3-Fluorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its diverse pharmacological activities, which make it a useful tool for studying various cellular pathways. This compound is also relatively easy to synthesize and purify, making it accessible to researchers. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the research on 6-(3-Fluorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to further investigate its potential as a diagnostic agent for Alzheimer's disease. Another direction is to study its potential as a fluorescent probe for imaging biological systems. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its pharmacological activities for various applications.

Synthesis Methods

The synthesis of 6-(3-Fluorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 3-(4-methylphenyl)-4-amino-5-mercapto-1,2,4-triazole with 3-fluorobenzaldehyde in the presence of a base. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is purified by column chromatography to obtain a pure compound.

Properties

Molecular Formula

C16H11FN4S

Molecular Weight

310.4 g/mol

IUPAC Name

6-(3-fluorophenyl)-3-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H11FN4S/c1-10-5-7-11(8-6-10)14-18-19-16-21(14)20-15(22-16)12-3-2-4-13(17)9-12/h2-9H,1H3

InChI Key

PCFNDVNNWAXWKD-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC(=CC=C4)F

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC(=CC=C4)F

Origin of Product

United States

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